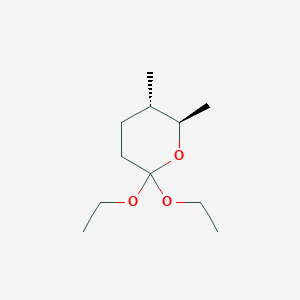
gamma-Mangostin
Overview
Description
Gamma-Mangostin is a xanthone derivative isolated from the fruit hull of the mangosteen (Garcinia mangostana), a tropical fruit native to Southeast Asia. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .
Mechanism of Action
Target of Action
Gamma-Mangostin, a xanthone derivative derived from the pericarp of the Garcinia mangostana fruit, has been found to have multiple targets. It displays inhibitory effects on viral entry into host cells , disrupts essential cell signaling pathways for viral replication , and enhances the host’s immune response via antiviral cytokine stimulation . It also causes vasorelaxation mediated via the NO-cGMP pathway .
Mode of Action
This compound’s mechanisms of action are multifaceted. It inhibits viral entry into host cells, disrupts essential cell signaling pathways for viral replication, and enhances the host’s immune response via antiviral cytokine stimulation . It also causes vasorelaxation mediated via the NO-cGMP pathway . Moreover, activation of K+ channels and inhibition of extracellular Ca2+ influx from the extracellular space are largely involved in the relaxant effects of this compound .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the ABCG-2 (ATP-binding cassette) mediated pathway of drug transport in MDR cell lines . It also induces apoptosis, suppresses the migration and invasion of breast cancer cells through the PI3K/AKT signaling pathway by targeting RXRα .
Pharmacokinetics
The pharmacokinetics, bioavailability, and safety profile of this compound require rigorous investigation . More extensive explorations, especially in pharmacokinetic and pharmacodynamic, and xanthone targeting effects, are widely open to be carried out .
Result of Action
This compound has demonstrated significant in vitro efficacy against numerous viruses, including Influenza A virus, Herpes simplex virus, and Hepatitis C virus . It also shows anticancer activity and induces apoptosis in HT29 colorectal adenocarcinoma cells . Moreover, it has shown promise in anticancer research .
Action Environment
The intricate interplay of geographical variables, climatic nuances, and cultivation methodologies profoundly influences the concentration of xanthones in mangosteen . These factors can potentially influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Gamma-Mangostin has been found to interact with various enzymes and proteins. It has shown significant antioxidant activity, enhancing the activities of anti-oxidative enzymes such as Superoxide Dismutase (SOD) and Catalase (CAT), while decreasing lipid peroxidation (MDA) .
Cellular Effects
This compound has demonstrated anticancer activity, inducing apoptosis in HT29 colorectal adenocarcinoma cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to upregulate mucosal Hsp70 protein and down-regulate Bax proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have long-term effects on cellular function. It has been observed to inhibit alcohol-induced oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has shown strong gastroprotective effect by enhancing gastric mucosal content and gastric juice pH .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and has effects on metabolic flux or metabolite levels .
Preparation Methods
Gamma-Mangostin can be extracted from the fruit hull of Garcinia mangostana using various methods. One common method involves solvent extraction followed by chromatographic techniques to purify the compound . Synthetic routes for this compound involve the use of xanthone as a starting material, followed by specific functional group modifications to achieve the desired structure . Industrial production methods typically involve large-scale extraction and purification processes to obtain this compound in significant quantities .
Chemical Reactions Analysis
Gamma-Mangostin undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions are often derivatives of this compound with modified biological activities .
Scientific Research Applications
Comparison with Similar Compounds
Gamma-Mangostin is often compared with other xanthone derivatives, such as alpha-Mangostin and beta-Mangostin. While all three compounds share a similar core structure, this compound is unique in its specific functional groups, which contribute to its distinct pharmacological properties . For example:
Alpha-Mangostin: Known for its potent antibacterial and anti-inflammatory activities.
Beta-Mangostin: Exhibits strong antioxidant and anticancer properties.
This compound stands out due to its broad spectrum of biological activities and its potential as a lead compound for drug development .
Properties
IUPAC Name |
1,3,6,7-tetrahydroxy-2,8-bis(3-methylbut-2-enyl)xanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O6/c1-11(2)5-7-13-15(24)9-18-20(22(13)27)23(28)19-14(8-6-12(3)4)21(26)16(25)10-17(19)29-18/h5-6,9-10,24-27H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZXFTKZUMARDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C(=C(C(=C3)O)O)CC=C(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185194 | |
| Record name | gamma-Mangostin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | gamma-Mangostin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035795 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
31271-07-5 | |
| Record name | γ-Mangostin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31271-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Mangostin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031271075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | gamma-Mangostin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 31271-07-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .GAMMA.-MANGOSTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7HS6P8ZEC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | gamma-Mangostin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035795 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
207 °C | |
| Record name | gamma-Mangostin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035795 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Gamma-mangostin exhibits its effects through various mechanisms, depending on the target:
- COX Inhibition: this compound directly inhibits both COX-1 and COX-2 enzymes, effectively reducing the conversion of arachidonic acid to prostaglandin E2 (PGE2), a key mediator of inflammation. [, ] This inhibition is competitive in nature. []
- IKK Inhibition: this compound directly inhibits IκB kinase (IKK) activity, preventing the phosphorylation and degradation of IκB. [] This, in turn, prevents nuclear factor-κB (NF-κB) translocation to the nucleus and subsequent transcription of pro-inflammatory genes, including COX-2. []
- 5-HT2A Receptor Antagonism: this compound acts as a selective and competitive antagonist of the 5-HT2A receptor in the central nervous system. [] This interaction is evidenced by its ability to inhibit 5-fluoro-alpha-methyltryptamine (5-FMT)-induced head-twitch responses in mice, a behavior mediated by 5-HT2A receptor activation. [] Additionally, this compound inhibits [3H]-spiperone binding to mouse brain membranes, further supporting its 5-HT2A receptor antagonism. []
A: * Molecular Formula: C24H26O6 [, ]* Molecular Weight: 410.47 g/mol [, ]* Spectroscopic Data: this compound's structure has been elucidated through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). [, ] Studies have also explored theoretical calculations of 1H and 13C NMR chemical shifts for this compound. []
ANone: While specific material compatibility data is limited in the provided research, this compound's stability has been investigated in various contexts:
- Extraction and Isolation: Studies have focused on developing efficient methods for extracting and purifying this compound from mangosteen pericarp, highlighting its stability during these processes. [, ]
- Formulation: Research suggests that formulating this compound into topical preparations, such as creams and emulsions, can enhance its stability and delivery to the skin. [, ]
ANone: The provided research focuses primarily on this compound's biological activities rather than its catalytic properties. It does not function as a catalyst in the conventional sense.
ANone: Yes, computational methods are increasingly utilized in this compound research:
- Molecular Docking: This technique has been employed to predict the binding affinity and interactions of this compound with various targets, such as:
- QSAR Modeling: While specific QSAR models for this compound are not extensively discussed in the provided research, studies have investigated the relationship between the structure of mangosteen xanthones, including this compound, and their aromatase inhibitory activity, which could pave the way for future QSAR studies. []
ANone: Although specific SAR studies are limited in the provided research, some insights can be gleaned:
- Prenylation: The presence of prenyl groups in this compound's structure is thought to be crucial for its biological activities, particularly its antioxidant and anti-inflammatory properties. [, ]
- Hydroxyl Groups: The number and position of hydroxyl groups on the xanthone core also appear to influence activity. For instance, this compound's antioxidant activity is comparable to other highly oxygenated xanthones from mangosteen. []
ANone: While specific stability data under various conditions is limited, research indicates:
- Topical Formulations: Incorporating this compound into topical formulations, such as creams and emulsions, appears to enhance its stability. [, ] These formulations can also improve its delivery to the skin for potential dermatological applications. [, ]
ANone: The provided scientific research primarily focuses on the pharmacological aspects of this compound and doesn't delve into specific SHE (Safety, Health, and Environment) regulations.
ANone: While detailed PK/PD data is limited in the provided research, some studies offer insights:
- Bioavailability: Research suggests that the bioaccessibility of this compound is influenced by factors like micellarization during digestion. [] Simulated digestion studies have shown efficient transfer of this compound to the aqueous fraction, indicating good potential for absorption. []
- Metabolism: Studies using Caco-2 cells, a model for intestinal absorption, have shown that this compound undergoes metabolism, producing both free and phase II metabolites. [] This suggests that the compound is likely metabolized in the body, and its metabolites may also contribute to its overall effects.
ANone: this compound has demonstrated efficacy in various in vitro and in vivo models:
- Anti-inflammatory Activity: Inhibits LPS-induced COX-2 expression and PGE2 production in C6 rat glioma cells. [, ]
- Anti-cancer Activity: Induces apoptosis in human colon cancer cells (HT29). [] Inhibits cell migration in triple-negative breast cancer cells (MDA-MB-231). []
- Antioxidant Activity: Scavenges DPPH free radicals and protects human retinal pigment epithelial cells (ARPE-19) against hydrogen peroxide-induced damage. [, , ]
- Anti-inflammatory Activity: Reduces carrageenan-induced paw edema in rats. []
- Anti-diabetic Activity: Improves blood glucose levels and reduces BUN and creatinine levels in streptozotocin-induced diabetic mice. [, ]
- Hepatoprotective Activity: Improves liver function markers (SGOT, SGPT) and reduces liver damage in streptozotocin-induced diabetic mice. [, ]
- Anti-tumor Activity: Suppresses tumor growth and metastasis in a mouse model of mammary cancer. []
ANone: The provided research does not offer specific details on resistance mechanisms to this compound or its cross-resistance with other compounds. This area requires further investigation.
ANone: While the provided research focuses on the therapeutic potential, it's crucial to acknowledge that further research is needed to comprehensively evaluate this compound's long-term safety profile.
A: * Traditional Medicine: Mangosteen, the source of this compound, has a long history of use in Southeast Asian traditional medicine for various ailments. [, , , , ] This traditional knowledge sparked scientific interest in its bioactive components, including this compound. * Early Pharmacological Studies: Initial scientific investigations focused on identifying and characterizing the major xanthones in mangosteen, including this compound. [, , ] These studies laid the groundwork for understanding the compound's pharmacological potential.
ANone: Yes, this compound research benefits from a multidisciplinary approach:
- Ethnopharmacology: Linking traditional knowledge with modern science helps identify potential therapeutic applications for this compound. [, , ]
- Medicinal Chemistry: Understanding this compound's structure and its relationship to biological activity is crucial for developing more potent and selective derivatives. [, ]
- Computational Chemistry: Molecular modeling techniques provide insights into this compound's interactions with its targets, aiding in drug design and development. [, , ]
- Food Science and Nutrition: Investigating the bioaccessibility and bioavailability of this compound from mangosteen fruit contributes to understanding its potential health benefits. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

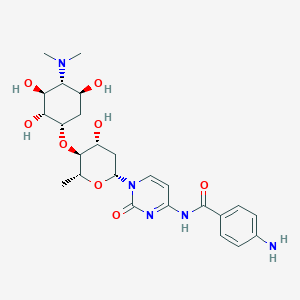
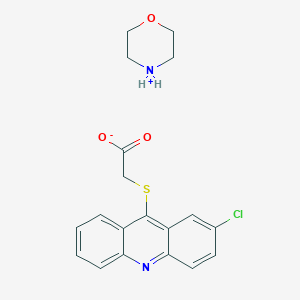
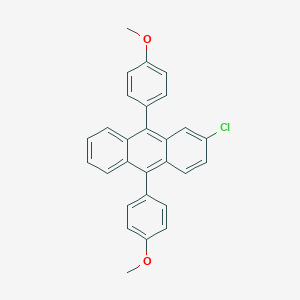
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B22852.png)
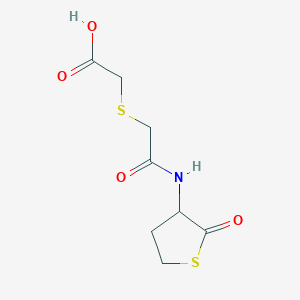
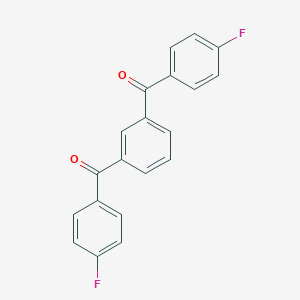
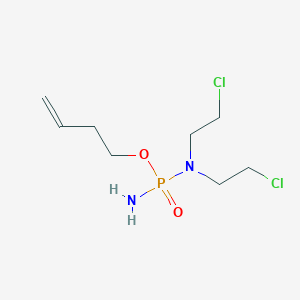
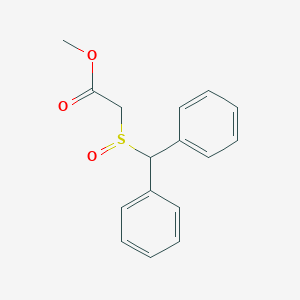
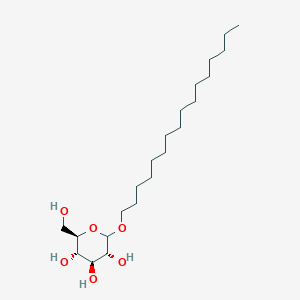
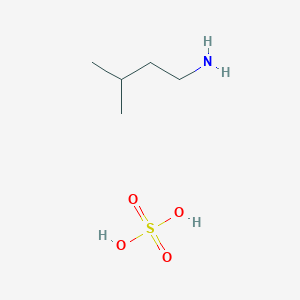
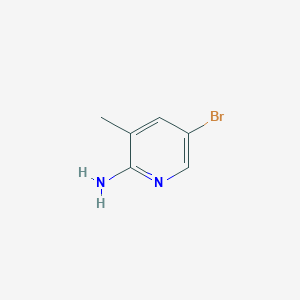
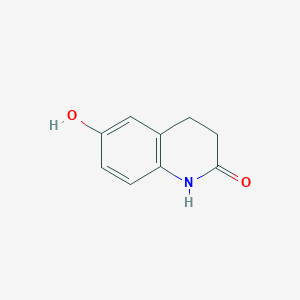
![N-[1-(aminomethyl)propyl]-N,N-dimethylamine](/img/structure/B22886.png)
